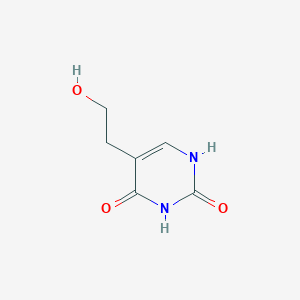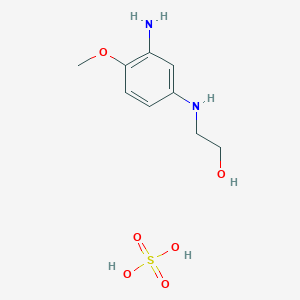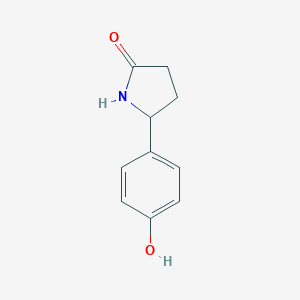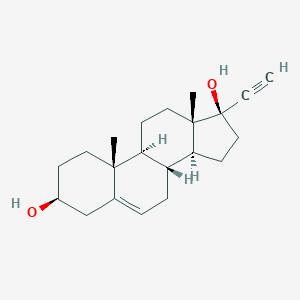
17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol
Overview
Description
17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol is a pregnene derivative, a class of compounds that are structurally related to steroids. These compounds are characterized by modifications at the 17,20-side chain and D-ring, which can significantly influence their biological activity, particularly as inhibitors of human testicular 17 alpha-hydroxylase/C17,20-lyase, an enzyme complex involved in steroidogenesis .
Synthesis Analysis
The synthesis of pregnene derivatives, including those with a structure similar to 17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol, often involves multi-step chemical reactions. For instance, the synthesis of 5 beta,17 alpha-19-norpregn-20-yne-3 beta,17-diol, a related compound, was achieved from estr-4-ene-3,17-dione, highlighting the feasibility of synthesizing complex pregnene derivatives in multigram quantities . Another example is the synthesis of 3 beta, 15 beta, 17 alpha-trihydroxy-5-pregnen-20-one, which utilized boronate derivatives to protect the 17,20-glycol side-chain during the synthesis process .
Molecular Structure Analysis
The molecular structure of pregnene derivatives is crucial for their biological activity. The presence of specific functional groups and the configuration of substituents at the 20-position, such as oximes, alcohols, and carboxaldehydes, can significantly affect the potency of these compounds as enzyme inhibitors . The stereochemistry of the A- and B-rings also contributes to the binding affinity to the target enzymes .
Chemical Reactions Analysis
Pregnene derivatives undergo various chemical reactions during their synthesis and functionalization. For example, a novel functional group transfer reaction was reported for 16 alpha,17 alpha-epoxy-3 beta-hydroxypregn-5-en-20-one, leading to C21-substituted derivatives . Additionally, the acidic dehydration of 17 alpha-ethynyl-17 beta-hydroxysteroids was investigated, revealing that the reaction conditions could lead to chlorination, Wagner-Meerwein rearrangement, and D-homoaromatic rearrangement .
Physical and Chemical Properties Analysis
The physical and chemical properties of pregnene derivatives are influenced by their molecular structure. The synthesis and characterization of 16-methylene-17 alpha-hydroxypregna-1,4,9(11)-triene-3,20-dione, a compound with a related structure, provided insights into the spectroscopic properties and NMR shielding effects of these types of steroids . These properties are essential for understanding the behavior of pregnene derivatives in biological systems and for the design of new inhibitors.
Scientific Research Applications
Dehydration and Transformation Studies
- Research on the acidic dehydration of 17-alpha-ethynyl-17-beta-hydroxysteroids, including 17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol, has been explored. These studies have revealed insights into chlorination, Wagner-Meerwein rearrangement, and D-homoaromatic rearrangement during the transformation of these compounds (Vincze et al., 1993).
Pharmacological Profile
- Although focusing on a slightly different compound (17 beta-acetoxy-5 alpha, 17 alpha-pregn-2-ene-20-yne), research has indicated a strong suppression of the hypophyso-gonadic axis, with implications for potential contraceptive applications and treatment of gynecologic conditions (Paris et al., 1986).
Microbial Transformation and Synthesis
- Microbial reactions have been used to prepare metabolites of 3-ketodesogestrel, closely related to 17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol. This process involves transformations by various microorganisms, providing insights into steroid metabolism and synthesis (Groh et al., 1997).
Inhibitory Potential in Enzyme Complexes
- Certain pregnene derivatives, related to 17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol, have been synthesized and evaluated as inhibitors of human testicular 17 alpha-hydroxylase/C17,20-lyase. This research suggests potential applications in the design of new inhibitors for biological systems, particularly in the context of prostatic cancer treatment (Li et al., 1996).
Functional Group Transfer Reactions
- A novel functional group transfer reaction in 16 alpha,17 alpha-epoxy-3 beta-hydroxypregn-5-en-20-one, a compound structurally related to 17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol, has been studied. This research may contribute to the development of new synthetic pathways for C21-substituted derivatives (Girdhar & Ishar, 2002).
Synthesis of Steroid Derivatives
- The synthesis of various steroid derivatives, including those structurally similar to 17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol, has been explored in several studies. These syntheses contribute to the understanding of steroid chemistry and potential applications in medical research (Joannou & Reeder, 1996).
properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,5,15-18,22-23H,6-13H2,2-3H3/t15-,16+,17-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJUOWGYQZYCII-TVWVXWENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C#C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957444 | |
| Record name | Ethynylandrostenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol | |
CAS RN |
3604-60-2 | |
| Record name | Ethynylandrostenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3604-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003604602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethynylandrostenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-α-pregn-5-en-20-yne-3-β,17-β-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





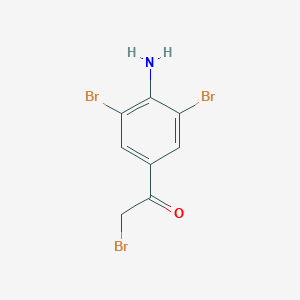
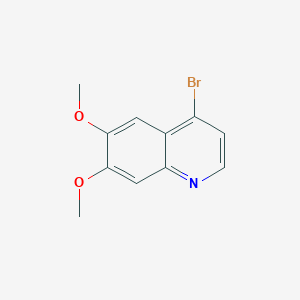
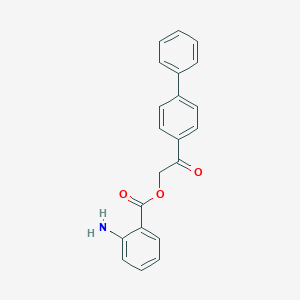
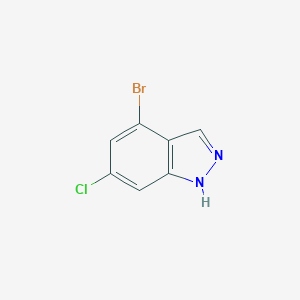
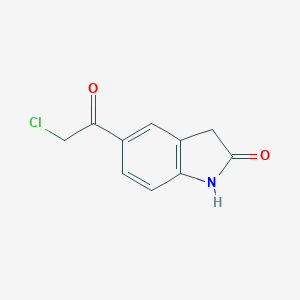
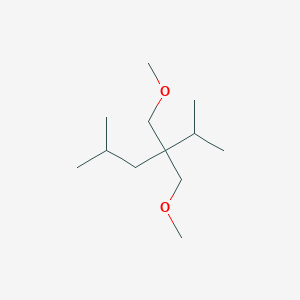
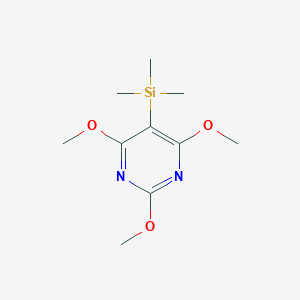

![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)
